molecular formula C17H20N2O3 B13957013 Morphine, amino- CAS No. 51006-03-2

Morphine, amino-

Cat. No.: B13957013
CAS No.: 51006-03-2
M. Wt: 300.35 g/mol
InChI Key: APKSZZOWWDADPK-GLWLLPOHSA-N
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Description

Morphine, amino- is a derivative of morphine, an alkaloid found in the opium poppy. Morphine is well-known for its potent analgesic properties and is widely used in medicine for pain management. The amino- derivative of morphine retains many of the parent compound’s properties but also exhibits unique characteristics that make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morphine and its derivatives, including morphine, amino-, involves several steps. One common method is the total synthesis approach, which starts from simpler organic molecules and builds up the complex structure of morphine through a series of chemical reactions.

Industrial Production Methods

Industrial production of morphine and its derivatives typically involves the extraction of morphine from opium poppy latex, followed by chemical modification to introduce the desired functional groups. This process often includes steps such as demethylation, oxidation, and reduction .

Chemical Reactions Analysis

Types of Reactions

Morphine, amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morphine, amino- can yield ketone derivatives, while reduction can regenerate the original hydroxyl groups .

Scientific Research Applications

Morphine, amino- has a wide range of scientific research applications:

Mechanism of Action

Morphine, amino- exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to the inhibition of pain signals and the induction of analgesia. The compound also affects other pathways, such as the modulation of neurotransmitter release and the alteration of ion channel activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to morphine, amino- include:

Uniqueness

Morphine, amino- is unique in its specific interactions with opioid receptors and its distinct pharmacokinetic properties. Unlike some other opioids, it may exhibit different metabolic pathways and receptor binding affinities, leading to variations in its analgesic potency and side effect profile .

Properties

CAS No.

51006-03-2

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-10-amino-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

InChI

InChI=1S/C17H20N2O3/c1-19-5-4-17-9-2-3-12(20)16(17)22-15-13(17)8(7-11(9)19)6-10(18)14(15)21/h2-3,6,9,11-12,16,20-21H,4-5,7,18H2,1H3/t9-,11+,12-,16-,17-/m0/s1

InChI Key

APKSZZOWWDADPK-GLWLLPOHSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)N

Canonical SMILES

CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)N

Origin of Product

United States

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